molecular formula C14H18O4 B1353232 (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid CAS No. 53101-49-8

(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid

Cat. No. B1353232
Key on ui cas rn: 53101-49-8
M. Wt: 250.29 g/mol
InChI Key: GLEVLJDDWXEYCO-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07615650B2

Procedure details

Into a 2000-L reactor provided with glass lining, methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate (137.3 kg) obtained in Example 6 was placed and dissolved in methanol (137.3 kg). A solution containing water (411 kg) and sodium hydroxide (27 kg) was added dropwise thereto over two hours, whereby hydrolysis was performed at 80° C. for two hours. The hydrolyzed mixture was neutralized with a solution of potassium hydrogensulfate (91.9 kg) dissolved in water (411.9 kg) at 80° C. for two hours. The reaction mixture was centrifuged, and the obtained crystals were dried by means of a conical drier, to thereby yield 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid (130.2 kg) in the form of white powder. Reaction scores on the basis of 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate and chemical purity which was determined through high-performance liquid chromatography (HPLC) were found to be as follows:
Name
methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate
Quantity
137.3 kg
Type
reactant
Reaction Step One
Quantity
91.9 kg
Type
reactant
Reaction Step Two
Quantity
137.3 kg
Type
solvent
Reaction Step Three
Name
Quantity
411.9 kg
Type
solvent
Reaction Step Four
Quantity
27 kg
Type
reactant
Reaction Step Five
Name
Quantity
411 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:19])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7]([CH3:18])([C:14]([O:16]C)=[O:15])[CH2:6][CH2:5]2.[OH-].[Na+].S([O-])(O)(=O)=O.[K+]>CO.O>[OH:1][C:2]1[C:3]([CH3:19])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7]([CH3:18])([C:14]([OH:16])=[O:15])[CH2:6][CH2:5]2 |f:1.2,3.4|

Inputs

Step One
Name
methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate
Quantity
137.3 kg
Type
reactant
Smiles
OC=1C(=C2CCC(OC2=C(C1C)C)(C(=O)OC)C)C
Step Two
Name
Quantity
91.9 kg
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]
Step Three
Name
Quantity
137.3 kg
Type
solvent
Smiles
CO
Step Four
Name
Quantity
411.9 kg
Type
solvent
Smiles
O
Step Five
Name
Quantity
27 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
411 kg
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
whereby hydrolysis
WAIT
Type
WAIT
Details
was performed at 80° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the obtained crystals were dried by means of a conical drier
CUSTOM
Type
CUSTOM
Details
Reaction scores on the basis of 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate and chemical purity which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC=1C(=C2CCC(OC2=C(C1C)C)(C(=O)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07615650B2

Procedure details

Into a 2000-L reactor provided with glass lining, methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate (137.3 kg) obtained in Example 6 was placed and dissolved in methanol (137.3 kg). A solution containing water (411 kg) and sodium hydroxide (27 kg) was added dropwise thereto over two hours, whereby hydrolysis was performed at 80° C. for two hours. The hydrolyzed mixture was neutralized with a solution of potassium hydrogensulfate (91.9 kg) dissolved in water (411.9 kg) at 80° C. for two hours. The reaction mixture was centrifuged, and the obtained crystals were dried by means of a conical drier, to thereby yield 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid (130.2 kg) in the form of white powder. Reaction scores on the basis of 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate and chemical purity which was determined through high-performance liquid chromatography (HPLC) were found to be as follows:
Name
methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate
Quantity
137.3 kg
Type
reactant
Reaction Step One
Quantity
91.9 kg
Type
reactant
Reaction Step Two
Quantity
137.3 kg
Type
solvent
Reaction Step Three
Name
Quantity
411.9 kg
Type
solvent
Reaction Step Four
Quantity
27 kg
Type
reactant
Reaction Step Five
Name
Quantity
411 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:19])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7]([CH3:18])([C:14]([O:16]C)=[O:15])[CH2:6][CH2:5]2.[OH-].[Na+].S([O-])(O)(=O)=O.[K+]>CO.O>[OH:1][C:2]1[C:3]([CH3:19])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7]([CH3:18])([C:14]([OH:16])=[O:15])[CH2:6][CH2:5]2 |f:1.2,3.4|

Inputs

Step One
Name
methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate
Quantity
137.3 kg
Type
reactant
Smiles
OC=1C(=C2CCC(OC2=C(C1C)C)(C(=O)OC)C)C
Step Two
Name
Quantity
91.9 kg
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]
Step Three
Name
Quantity
137.3 kg
Type
solvent
Smiles
CO
Step Four
Name
Quantity
411.9 kg
Type
solvent
Smiles
O
Step Five
Name
Quantity
27 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
411 kg
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
whereby hydrolysis
WAIT
Type
WAIT
Details
was performed at 80° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the obtained crystals were dried by means of a conical drier
CUSTOM
Type
CUSTOM
Details
Reaction scores on the basis of 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate and chemical purity which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC=1C(=C2CCC(OC2=C(C1C)C)(C(=O)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.